
9(10H)-Anthracenone, 1,8-bis(acetyloxy)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9(10H)-Anthracenone, 1,8-bis(acetyloxy)- is a derivative of anthracene, a polycyclic aromatic hydrocarbon This compound is characterized by the presence of two acetyloxy groups attached to the 1 and 8 positions of the anthracenone structure
准备方法
The synthesis of 9(10H)-Anthracenone, 1,8-bis(acetyloxy)- typically involves the acetylation of 9(10H)-anthracenone. The reaction is carried out using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction conditions include maintaining a temperature range of 50-60°C and stirring the mixture for several hours to ensure complete acetylation. Industrial production methods may involve similar procedures but on a larger scale, with optimized reaction conditions to maximize yield and purity.
化学反应分析
9(10H)-Anthracenone, 1,8-bis(acetyloxy)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form anthraquinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound back to its parent anthracene structure. Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: The acetyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like sodium methoxide can facilitate these reactions.
科学研究应用
9(10H)-Anthracenone, 1,8-bis(acetyloxy)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the formation of complex molecules through further chemical modifications.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other materials due to its stable aromatic structure.
作用机制
The mechanism of action of 9(10H)-Anthracenone, 1,8-bis(acetyloxy)- involves its interaction with various molecular targets. The acetyloxy groups can undergo hydrolysis to release acetic acid, which can then participate in further chemical reactions. The compound’s aromatic structure allows it to interact with biological macromolecules, potentially disrupting cellular processes and leading to its observed biological activities.
相似化合物的比较
Similar compounds to 9(10H)-Anthracenone, 1,8-bis(acetyloxy)- include:
Triacetyl Aloe-emodin: A derivative of aloe-emodin, known for its stimulant-laxative action and potential anticancer properties.
9,10-Anthracenedione, 1,8-bis(acetyloxy)-3-methyl-: Another derivative with similar chemical properties but different biological activities.
属性
CAS 编号 |
38165-75-2 |
|---|---|
分子式 |
C18H14O5 |
分子量 |
310.3 g/mol |
IUPAC 名称 |
2-[8-(carboxymethyl)-9-oxo-10H-anthracen-1-yl]acetic acid |
InChI |
InChI=1S/C18H14O5/c19-14(20)8-12-5-1-3-10-7-11-4-2-6-13(9-15(21)22)17(11)18(23)16(10)12/h1-6H,7-9H2,(H,19,20)(H,21,22) |
InChI 键 |
KPCFDDJXJDHKNH-UHFFFAOYSA-N |
规范 SMILES |
C1C2=C(C(=CC=C2)CC(=O)O)C(=O)C3=C1C=CC=C3CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






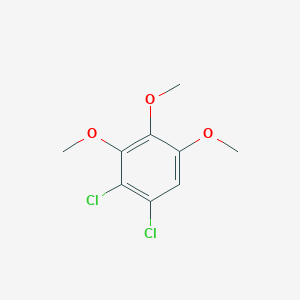
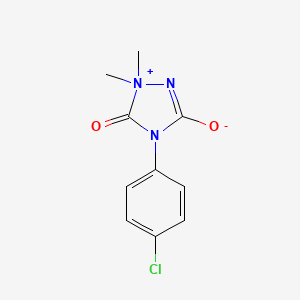


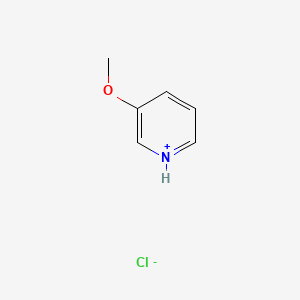

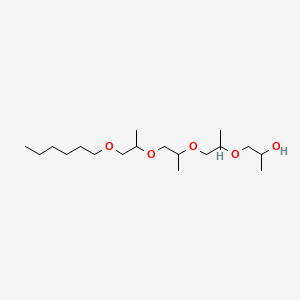
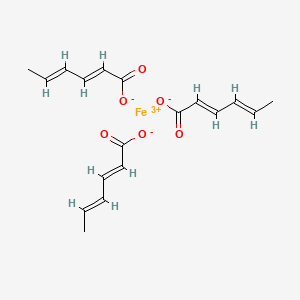

![[(3,3,5-Trimethylcyclohexyl)oxy]acetaldehyde](/img/structure/B12648453.png)
